7,8-Dichlorohexadecanoic acid

説明

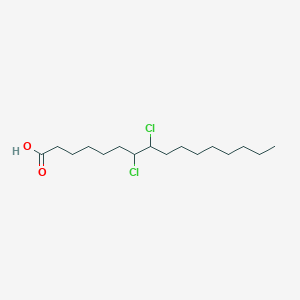

特性

CAS番号 |

129244-82-2 |

|---|---|

分子式 |

C16H30Cl2O2 |

分子量 |

325.3 g/mol |

IUPAC名 |

7,8-dichlorohexadecanoic acid |

InChI |

InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-8-11-14(17)15(18)12-9-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |

InChIキー |

IWIVTQOROAIDTG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |

正規SMILES |

CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl |

同義語 |

7,8-Dichlorohexadecanoic acid |

製品の起源 |

United States |

Foundational & Exploratory

7,8-Dichlorohexadecanoic Acid: Structural Characterization, Metabolic Origins, and Properties

The following technical guide details the structural characterization, metabolic origins, and physicochemical properties of 7,8-dichlorohexadecanoic acid . This document is designed for researchers in lipidomics, environmental toxicology, and drug development.

Part 1: Executive Summary

7,8-dichlorohexadecanoic acid (7,8-DCHD) is a bioactive chlorinated fatty acid (Cl-FA) rarely found as a primary biosynthetic product. Instead, it serves as a critical metabolic intermediate in the

Its presence is a definitive biomarker for two distinct processes:

-

Endogenous Inflammation: Myeloperoxidase (MPO)-mediated oxidation of oleic acid followed by peroxisomal chain shortening.

-

Environmental Contamination: Bioaccumulation in aquatic life downstream of chlorine-bleached kraft pulp mills.[1]

This guide delineates the stereochemical identity, formation mechanisms, and analytical protocols required to isolate and quantify 7,8-DCHD.

Part 2: Chemical Identity & Structural Analysis[2]

7,8-DCHD is a 16-carbon saturated fatty acid chain modified by vicinal chlorine atoms at positions 7 and 8.[2]

Nomenclature and Identifiers[2]

-

Common Name: 7,8-Dichloropalmitic acid (rarely used)

-

Molecular Formula:

[2] -

Molecular Weight: 325.3 g/mol [2]

-

PubChem CID: 14550262[2]

Stereochemistry: The Threo Configuration

The stereochemistry of 7,8-DCHD is dictated by its precursor. In biological and industrial contexts, the primary precursor is oleic acid (cis-9-octadecenoic acid).

-

Mechanism: The addition of molecular chlorine (

) across a cis double bond occurs via anti-addition . -

Result: This yields the threo diastereomer.

-

Metabolic Retention: During

-oxidation, the chiral centers at the center of the chain are preserved relative to the methyl end, though their numbering shifts relative to the carboxyl end. Therefore, the biologically relevant isomer is (threo)-7,8-dichlorohexadecanoic acid .

Part 3: Biosynthesis & Formation Mechanism

7,8-DCHD is not formed directly from the chlorination of a C16 alkene in most mammalian systems. It is a chain-shortened metabolite .

The MPO-Driven Pathway (Inflammation)

In scenarios of severe oxidative stress (e.g., sepsis, atherosclerosis), neutrophils release Myeloperoxidase (MPO).[7][8]

-

Generation of

: MPO converts -

Chlorination:

attacks the double bond of membrane-bound or free oleic acid (C18:1), forming 9,10-dichlorostearic acid . -

-Oxidation: The 9,10-dichloro species enters the mitochondria or peroxisomes. One cycle of

-

Product: The C18 chain becomes a C16 chain. The chlorines, originally at 9,10, are now at positions 7,8.[1][4]

Visualization of the Metabolic Pathway

The following diagram illustrates the sequential degradation from Oleic Acid to 7,8-DCHD and its downstream metabolites.

Figure 1: Sequential generation of 7,8-dichlorohexadecanoic acid via beta-oxidation of chlorinated oleic acid.

Part 4: Physicochemical Properties

Understanding the physical behavior of 7,8-DCHD is crucial for extraction and assay development.

| Property | Value / Characteristic | Implication for Analysis |

| LogP (Predicted) | ~6.6 | Highly lipophilic; partitions into cell membranes and adipose tissue. |

| Solubility | Insoluble in water; Soluble in Hexane, CHCl3, MeOH. | Requires organic solvent extraction (Folch or Bligh-Dyer). |

| pKa | ~4.8 (Carboxyl group) | Ionized at physiological pH; requires acidification for extraction. |

| Thermal Stability | High (Stable up to ~200°C) | Suitable for Gas Chromatography (GC) analysis. |

| Reactivity | Low reactivity of vicinal dichlorides. | Resistant to hydrolysis; stable during transesterification (acid-catalyzed). |

Part 5: Analytical Characterization

The definitive identification of 7,8-DCHD relies on Mass Spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis is typically performed on the Methyl Ester (FAME) derivative (7,8-dichlorohexadecanoic acid methyl ester).

-

Derivatization: Treat with

-Methanol or Diazomethane. -

Retention Time: Elutes earlier than the C18 parent (9,10-dichloro) but later than non-chlorinated C16 analogs on non-polar columns (e.g., DB-5).

-

Mass Spectrum (EI, 70eV):

-

Molecular Ion: Weak or absent

. -

Characteristic Clusters: Isotopic patterns of

(3:1 for M, M+2, M+4) are visible in fragments. -

Alpha-Cleavage: Cleavage adjacent to the chlorine atoms allows localization.

-

Key Fragment: Loss of

is common (

-

Halogen-Specific Detection (XSD)

For environmental samples (fish tissue, sediment), GC-XSD is preferred due to its high selectivity for halogenated compounds over the high background of non-chlorinated lipids.

Part 6: Experimental Protocol: Synthesis & Extraction

Objective: Synthesize a 7,8-DCHD standard for mass spectrometry validation. Note: Direct chlorination of 7-hexadecenoic acid is the most direct synthetic route, though the biological route is via C18.

Synthesis Workflow

-

Precursor Selection: Obtain cis-7-hexadecenoic acid (commercially available or isolated from algae).

-

Chlorination:

-

Dissolve 50 mg of cis-7-hexadecenoic acid in 5 mL of

(or -

Bubble

gas (generated in situ or from a canister) through the solution at 0°C for 15 minutes. -

Alternative (Safer): Use

(Sulfuryl chloride) with a radical initiator, though this may yield mixtures. Direct

-

-

Quenching: Purge with

to remove excess -

Purification: Evaporate solvent. Purify via Silica Gel Chromatography (Hexane:Ethyl Acetate 90:10).

Extraction from Biological Tissue

-

Homogenization: Homogenize tissue (100 mg) in 1 mL PBS.

-

Lipid Extraction: Add 3 mL Chloroform:Methanol (2:1). Vortex 1 min.

-

Phase Separation: Centrifuge (2000 x g, 5 min). Collect lower organic phase.[11]

-

Derivatization: Dry under

. Re-dissolve in 0.5 mL -

Extraction of FAMEs: Add 1 mL Hexane and 1 mL Water. Vortex. Collect Hexane layer.[11]

-

Analysis: Inject 1 µL into GC-MS.

Part 7: Biological Implications

Biomarker of MPO Activity

The detection of 7,8-DCHD in plasma or tissue lipids indicates not just oxidative stress, but specifically chronic MPO activation followed by metabolic processing. It suggests that the initial oxidative insult (formation of 9,10-dichlorostearic acid) occurred long enough ago for

Membrane Perturbation

Chlorinated fatty acids are bulkier than their non-chlorinated counterparts.

-

Membrane Fluidity: Incorporation of 7,8-DCHD into phospholipids decreases membrane fluidity due to the steric bulk of the chlorine atoms preventing tight packing.

-

Barrier Function: In endothelial cells, this accumulation can compromise the barrier function, contributing to vascular leakage in sepsis.

Environmental Persistence

In aquatic environments, 7,8-DCHD is a breakdown product of pulp mill effluents. It is moderately persistent and can bioaccumulate in fish liver, serving as a forensic marker for industrial chlorine bleaching exposure.

Part 8: References

-

PubChem. (2025). 7,8-Dichlorohexadecanoic acid (Compound).[1][2][3][4][5][6] National Library of Medicine. [Link]

-

Ford, D. A., et al. (2018).[12] "The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties."[12] Archives of Biochemistry and Biophysics. [Link]

-

Jolly, A., et al. (2025).[4] "Identification and confirmation of traces of chlorinated fatty acids in fish downstream of bleached Kraft pulp mills." Chemosphere. [Link]

-

Thukkani, A. K., et al. (2003). "Chlorinated fatty acid accumulation in activated monocytes." Journal of Biological Chemistry. [Link]

-

Spickett, C. M. (2007). "Chlorinated Lipids and Fatty Acids: An Emerging Role in Pathology." Pharmacology & Therapeutics. [Link]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. 7,8-Dichlorohexadecanoic acid | C16H30Cl2O2 | CID 14550262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 129215-01-6, (3S,4S)-4-Isopropyl-3-Vinylcyclohexanone: more information. [ww.chemblink.com]

- 4. researchgate.net [researchgate.net]

- 5. 7,8-Dichlorohexadecanoic acid | 129244-82-2 [amp.chemicalbook.com]

- 6. 7,8-Dichlorohexadecanoic acid CAS#: 129244-82-2 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US3691218A - Preparation of vicinal glycols from vicinal dihalides - Google Patents [patents.google.com]

- 12. The chlorinated lipidome originating from myeloperoxidase-derived HOCl targeting plasmalogens: Metabolism, clearance, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Origin and Metabolic Pathway of 7,8-Dichlorohexadecanoic Acid in Fish Lipids

[1]

Executive Summary

7,8-dichlorohexadecanoic acid is not a product of de novo lipogenesis in aquatic organisms. Rather, it is a specific catabolic metabolite derived from the biotransformation of anthropogenic chlorinated fatty acids. Its presence in fish lipids serves as a definitive biomarker for exposure to bleached kraft pulp mill effluents (BKME) or environments contaminated with elemental chlorine.

The molecule originates from the environmental chlorination of oleic acid (C18:1n-9) to form 9,10-dichlorostearic acid , which is subsequently absorbed by fish and subjected to peroxisomal

Part 1: Chemical Identity & Structural Characterization

Before analyzing the origin, we must define the specific isomer found in biological samples. The chlorination of unsaturated fatty acids is stereoselective, preserving the chiral information of the parent lipid.

| Property | Specification |

| IUPAC Name | 7,8-dichlorohexadecanoic acid |

| Common Name | 7,8-dichloropalmitic acid |

| Molecular Formula | C |

| Parent Precursor | Oleic Acid (via 9,10-dichlorostearic acid) |

| Stereochemistry | Primarily threo- configuration (resulting from anti-addition of Cl |

| Key MS Fragments | Characteristic isotope clusters for Cl |

The "Threo" Signature

The predominant isomer identified in fish lipids is threo-7,8-dichlorohexadecanoic acid .

-

Mechanism: Electrophilic addition of chlorine to the cis-double bond of oleic acid typically proceeds via a chloronium ion intermediate, leading to anti-addition.

-

Result: This stereochemical signature confirms the precursor was a cis-monounsaturated fatty acid (natural oleic acid) rather than a trans-fat or synthetic polymer.

Part 2: The Origin Hypothesis — Xenobiotic Transformation

The presence of this molecule is a two-step process involving an environmental synthesis followed by a biological transformation .

Environmental Synthesis (The Precursor)

Fish do not possess native halogenases capable of regio-specifically chlorinating the C7-C8 position of a saturated C16 chain. Instead, the precursor is formed exogenously:

-

Source: Pulp and paper mills utilizing elemental chlorine or chlorine dioxide for bleaching.

-

Reaction: Residual chlorine reacts with oleic acid (abundant in wood resin and aquatic biota) in the effluent.

-

Product: 9,10-dichlorostearic acid (DCSA).

Biological Uptake & Transformation

Fish absorb DCSA from water or diet (bioaccumulation). Once inside the hepatocyte, the xenobiotic lipid mimics natural fatty acids and enters the lipid metabolic machinery.

The Chain Shortening Mechanism (

-Oxidation)

The conversion of the C18 precursor to the C16 target is driven by

-

Activation: 9,10-dichlorostearic acid is activated to 9,10-dichlorostearoyl-CoA .

-

Cycle 1 (

-Oxidation):-

The enzyme machinery removes a 2-carbon unit (Acetyl-CoA) from the carboxyl end.

-

Shift: The chlorine atoms, originally at C9 and C10, are now at C7 and C8 relative to the new carboxyl group.

-

-

Product: 7,8-dichlorohexadecanoyl-CoA .

-

Fate: This metabolite is often resistant to further rapid degradation and is incorporated into:

-

Triacylglycerols (TAGs): Storage fat (energy reserves).

-

Phospholipids (PLs): Cell membranes (structural).[2]

-

Part 3: Metabolic Pathway Visualization

The following diagram illustrates the flow from industrial effluent to the specific metabolite found in fish tissue.

Figure 1: The biotransformation pathway of environmental oleic acid chlorination products into 7,8-dichlorohexadecanoic acid within fish liver peroxisomes.[3]

Part 4: Analytical Methodology & Detection

For researchers aiming to validate this origin in local samples, the following protocol is the industry standard for isolating chlorinated fatty acids (CFAs).

Protocol: Extraction and GC-XSD/MS Analysis

-

Lipid Extraction:

-

Extract total lipids from fish tissue (liver/muscle) using the Bligh and Dyer method (Chloroform:Methanol 1:2).

-

Note: Avoid chlorinated solvents if possible to prevent background interference; however, chloroform is standard if high-purity grades are used.

-

-

Transesterification (Methylation):

-

Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) using acid-catalyzed methanolysis (H

SO -

Critical: Avoid alkaline hydrolysis alone, as it may cause dehydrochlorination (elimination of HCl) from the dichloro-alkane backbone.

-

-

Enrichment (Optional but Recommended):

-

Use Gel Permeation Chromatography (GPC) or adsorption chromatography to separate CFAs from bulk non-chlorinated lipids, as CFAs are often trace components (µg/g lipid).

-

-

Instrumental Analysis:

-

Primary Detector: GC-XSD (Halogen Specific Detector) or GC-ECD (Electron Capture Detector). These are highly selective for chlorine.

-

Confirmation: GC-MS (EI Mode).

-

Look for the molecular ion

and -

Verify the isotope pattern (

Cl vs

-

-

Part 5: Toxicological Implications for Drug Development

Understanding this pathway is vital for drug safety and environmental toxicology for three reasons:

-

Membrane Disruption: The incorporation of 7,8-dichlorohexadecanoic acid into phospholipids alters membrane fluidity. The bulky chlorine atoms disrupt the tight packing of acyl chains, potentially increasing permeability and affecting membrane-bound protein function (e.g., ion channels).

-

Metabolic Inhibition: Chlorinated fatty acids can act as suicide substrates or competitive inhibitors for desaturases and cytochrome P450 enzymes, potentially altering the metabolism of administered drugs.

-

Bioaccumulation Factor: Because the chlorine-carbon bond is stable against hydrolysis, these lipids have a long half-life, leading to biomagnification in the food chain.

References

-

Mu, H., et al. (1996). Identification of chlorinated fatty acids in fish lipids by partitioning studies and gas chromatography with halogen-specific detection. Journal of Chromatography A. Link

-

Ewald, G., et al. (1996). Bioconcentration and metabolism of chlorinated fatty acids in fish. Environmental Toxicology and Chemistry. Link

-

Björkblom, C., et al. (2010). Metabolism of 9,10-dichlorostearic acid in rats and fish. Xenobiotica. Link

-

Wesén, C., et al. (1995).[4] Chlorinated fatty acids in fish lipids: The link between bleached kraft mill effluents and the consumer. Organohalogen Compounds. Link

-

Della Greca, M., et al. (2006). Chlorinated fatty acids in aquatic organisms: Origin and fate. Aquatic Toxicology. Link

environmental toxicity of chlorinated fatty acids in aquatic biota

An In-Depth Technical Guide to the Environmental Toxicity of Chlorinated Fatty Acids in Aquatic Biota

Foreword: The Deceptive Nature of Chlorinated Fatty Acids

Chlorinated Fatty Acids (Cl-FAs) represent a unique and often underestimated class of environmental contaminants. Unlike "traditional" persistent organic pollutants (POPs) such as PCBs and DDT, Cl-FAs do not exhibit extreme resistance to chemical degradation.[1] However, their structural similarity to endogenous fatty acids allows them to be readily assimilated and incorporated into lipids, a characteristic termed 'biological stability'.[1] This Trojan horse-like behavior means they can bypass typical xenobiotic defense mechanisms, leading to efficient accumulation and transfer through aquatic food webs.[1] This guide, intended for researchers and toxicologists, provides a comprehensive overview of the sources, fate, mechanisms of toxicity, and analytical challenges associated with these intriguing and concerning molecules.

Chapter 1: Genesis and Environmental Fate of Chlorinated Fatty Acids

Chlorinated fatty acids found in the environment can have both natural and anthropogenic origins. While some organisms may produce these compounds naturally, elevated concentrations in aquatic biota are strongly linked to industrial activities.[1]

1.1 Anthropogenic Sources

The primary anthropogenic source of Cl-FAs has historically been the pulp and paper industry, specifically through the use of chlorine gas for bleaching.[2][3] This process generates significant amounts of chlorine that react with organic matter, including naturally present fatty acids in wood pulp, to form a variety of chlorinated organic pollutants.[2][3] For example, the chlorination of oleic and linoleic acids, common unsaturated fatty acids, can lead to the formation of dichlorostearic acid and tetrachlorostearic acid, respectively.[2]

Other potential pathways include:

-

Water Disinfection: The reaction of chlorine, used in water treatment, with organic precursors and biofilms.[4][5]

-

Metabolism of Other Pollutants: Aquatic organisms may metabolize other chlorinated organic compounds, inadvertently producing Cl-FAs as byproducts.[1]

1.2 Environmental Behavior

Once introduced into aquatic ecosystems, the fate of Cl-FAs is governed by their physicochemical properties. Their lipophilic ("fat-loving") nature means they tend to partition from the water column into organic matter, sediment, and biological tissues.[6][7] While not persistent in the traditional sense, their incorporation into the lipid pools of organisms protects them from rapid degradation, allowing them to persist within the food web.[1]

Chapter 2: Bioaccumulation and Trophic Transfer

A defining ecotoxicological feature of Cl-FAs is their high potential for bioaccumulation. This occurs when an organism absorbs a substance at a rate faster than it can eliminate it.[6]

2.1 The Concept of "Biological Stability"

The term 'biological stability' was proposed to describe the unique behavior of Cl-FAs.[1] Unlike many xenobiotics, fish do not appear to recognize Cl-FAs as foreign compounds. Consequently, detoxification systems like the Cytochrome P450 enzyme system are not induced.[1][8] Instead, they are treated like normal fatty acids: absorbed, transported, and incorporated into depot fats (triacylglycerols) and cellular membranes (phospholipids).[1][8] This lack of metabolic defense contributes to their efficient retention and accumulation.

2.2 Trophic Transfer and Biomagnification

Bioaccumulation at lower trophic levels sets the stage for biomagnification, where the concentration of a toxin increases in organisms at successively higher levels in a food chain.[7][9] Because Cl-FAs are readily accumulated from food with high efficiency, they are effectively transferred from prey to predator.[1] This process can lead to dangerously high concentrations in top predators, even if ambient water concentrations are low.

Below is a conceptual diagram illustrating this process in a simplified aquatic food web.

Caption: Bioaccumulation and trophic transfer of Cl-FAs in an aquatic food web.

Chapter 3: Mechanisms of Toxicity

The incorporation of Cl-FAs into cellular structures is the root of their toxicity. By displacing or altering the function of natural fatty acids, they can disrupt critical biological processes.

3.1 Disruption of Cellular Membranes

Cellular membranes rely on a precise composition of lipids to maintain fluidity, permeability, and the function of embedded proteins. The integration of Cl-FAs into membrane phospholipids can alter these properties.[8] The bulky chlorine atoms can disrupt the tight packing of acyl chains, potentially leading to:

-

Changes in membrane fluidity and permeability.

-

Impaired function of membrane-bound enzymes and receptors.[8]

-

Increased oxidative stress and lipid peroxidation.

3.2 Formation of Reactive Intermediates

In inflammatory conditions, the enzyme myeloperoxidase can produce hypochlorous acid (HOCl).[10][11] HOCl can react with the double bonds of unsaturated fatty acids to form chlorohydrins, a specific type of Cl-FA.[4][11] These chlorinated lipids are known to be pro-inflammatory and cytotoxic.[4][10] While this mechanism is well-studied in mammals, similar enzymatic processes in fish immune cells could generate these damaging compounds, exacerbating toxicity.

Caption: Formation of a toxic fatty acid chlorohydrin from an unsaturated fatty acid.

3.3 Specific Toxic Endpoints

Research has identified several adverse effects resulting from Cl-FA exposure in aquatic organisms and related test systems:

-

Reproductive Toxicity: Sperm motility in fish has been shown to be impaired at concentrations as low as 0.057 mg/L.[1]

-

Enzyme Inhibition: Dichlorostearic acid has been observed to inhibit certain Cytochrome P450 enzymes, which could interfere with the metabolism of other compounds.[8]

-

Metabolic Disruption: The metabolism of dichlorostearic acid in rats produced shorter-chain chlorinated metabolites, indicating that these compounds can enter and be processed by metabolic pathways, potentially leading to toxic intermediates.[8]

Table 1: Reported Concentrations of Chlorinated Fatty Acids in Aquatic Biota

| Species | Location | Concentration Range (µg/g lipid) | Reference |

| Various Fish | Remote Areas | Low (micrograms per gram) | [8] |

| Various Fish | Near Kraft Mills | High (up to >2000) | [8] |

Chapter 4: Analytical Methodologies

The accurate quantification of Cl-FAs in complex biological matrices is a significant analytical challenge. Because they are often incorporated into larger lipid molecules (e.g., triglycerides, phospholipids), a multi-step process of extraction, derivatization, and cleanup is required before instrumental analysis.[8]

4.1 Experimental Workflow: A Self-Validating Protocol

The protocol outlined below is designed as a self-validating system. The inclusion of internal standards and rigorous quality control at each stage ensures the reliability and reproducibility of the results. The causality for each major step is explained to provide a clear understanding of the methodology.

Caption: Standard experimental workflow for the analysis of Cl-FAs in biota.

4.2 Detailed Step-by-Step Protocol: Determination of Cl-FAs in Fish Tissue

This protocol synthesizes common methods for the analysis of Cl-FAs.[2][8][12]

1. Sample Preparation and Extraction

- Objective: To extract the total lipid content, including Cl-FAs, from the tissue matrix.

- Steps:

- Homogenize a known weight (e.g., 5-10 g) of fish tissue (e.g., muscle or liver) in a solvent-rinsed blender.

- Spike the homogenate with an appropriate internal standard (e.g., a deuterated or ¹³C-labeled Cl-FA) to correct for losses during sample processing.

- Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Folch method). This partitions the lipids into the organic chloroform layer.

- Collect the lower chloroform layer. Evaporate the solvent under a gentle stream of nitrogen to obtain the crude lipid extract.[12] Determine the total lipid weight.

2. Transesterification (Derivatization)

- Objective: To cleave fatty acids from the glycerol backbone of lipids and convert them into their corresponding fatty acid methyl esters (FAMEs), which are volatile and suitable for gas chromatography (GC).

- Steps:

- Redissolve a known amount of the lipid extract in a solvent like toluene.

- Add a methylation reagent. Two common methods are acidic catalysis with Boron Trifluoride (BF₃) in methanol or sulfuric acid (H₂SO₄) in methanol.[2] The BF₃ method has been shown to be effective for lipid samples.[2]

- Heat the mixture (e.g., at 60-80°C for 1-2 hours) to drive the reaction to completion.

- After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs. Collect the upper hexane layer.

3. Cleanup and Fractionation

- Objective: To remove co-extracted compounds (like cholesterol and pigments) that can interfere with GC analysis.

- Steps:

- Pass the hexane extract containing FAMEs through a Solid Phase Extraction (SPE) cartridge (e.g., silica gel or Florisil).

- Elute with a series of solvents of increasing polarity. The FAMEs, including chlorinated FAMEs, will elute in a specific fraction, separating them from other lipid classes.

- Concentrate the purified FAME fraction under nitrogen to a final volume suitable for injection (e.g., 1 mL).

4. Instrumental Analysis

- Objective: To separate, detect, and quantify the chlorinated FAMEs.

- Method: Gas Chromatography (GC) coupled with a selective detector.

- Detectors:

- Halogen Specific Detector (XSD): Highly selective for chlorinated and brominated compounds, offering good sensitivity and reducing matrix interference.[2]

- Electrolytic Conductivity Detector (ELCD): Another halogen-selective detector with comparable performance to the XSD.[2][8]

- Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, confirming the identity of detected compounds. Often used in tandem with a selective detector for confirmation.[2][8]

- Quantification: The concentration of each Cl-FA is calculated by comparing its peak area to that of the internal standard and constructing a calibration curve using certified reference standards.

Conclusion and Future Directions

Chlorinated fatty acids are pervasive environmental contaminants with a unique mechanism of action that differentiates them from classical POPs. Their ability to mimic natural fatty acids allows them to be efficiently assimilated and transferred through aquatic food webs, posing a significant risk to higher trophic level organisms.[1] The disruption of membrane function and potential for metabolic activation underscore their toxicological relevance.

Future research should focus on:

-

Expanding Monitoring: Broader surveys are needed to understand the prevalence of different Cl-FA species in various aquatic environments.

-

Chronic Toxicity Studies: Long-term exposure studies are crucial to determine the sublethal effects of Cl-FAs on growth, reproduction, and overall fitness of aquatic species.

-

Mixture Effects: Aquatic biota are exposed to a complex mixture of pollutants.[2] Investigating the synergistic or antagonistic effects of Cl-FAs with other contaminants is essential for a realistic environmental risk assessment.

By understanding the subtle yet significant threat posed by these compounds, the scientific community can better advise on regulatory measures and remediation strategies to protect the health of our aquatic ecosystems.

References

-

Ewald, G. (1999). Ecotoxicological aspects of chlorinated fatty acids. Aquatic Ecosystem Health & Management, 2(1), 71-80. [Link]

-

Brown, P. M., & Järlskog, I. (2015). Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. Linköping University Electronic Press. [Link]

-

Semantic Scholar. (2015). Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids : Verification and Validation of Extraction, Transesterification and GC-MS/XSD. [Link]

-

Lund University. (n.d.). Chlorinated fatty acids in freshwater fish and some biological effects of dichlorostearic acid. [Link]

-

Spickett, C. M., & Pitt, A. R. (2007). Chlorinated lipids and fatty acids: An emerging role in pathology. Prostaglandins, Leukotrienes and Essential Fatty Acids, 77(5-6), 285-292. [Link]

-

MDPI. (2022). Bioaccumulation and Biotransformation of Chlorinated Paraffins. [Link]

-

Gao, W., et al. (2014). Bioaccumulation and Trophic Transfer of Short Chain Chlorinated Paraffins in a Marine Food Web from Liaodong Bay, North China. Environmental Science & Technology, 48(10), 5565-5573. [Link]

-

Medium. (2024). Bioaccumulation and Biomagnification: The Invisible Risk in Food Webs. [Link]

-

The Fisheries Blog. (2015). Bioaccumulation and Biomagnification: Increasingly Concentrated Problems! [Link]

-

RJD. (2012). Bioaccumulation & Biomagnification: When Bigger Isn't Better. [Link]

-

Analytical Method. (n.d.). Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivitization and Gas Chromatography with Electron Capture Detection. [Link]

-

Thukkani, N. P., et al. (2012). Strategies for the analysis of chlorinated lipids in biological systems. Free Radical Biology and Medicine, 53(Suppl 1), S10-S14. [Link]

-

Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

-

Arnhold, J., & Osiewacz, K. (2012). Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. Oxidative Medicine and Cellular Longevity, 2012, 956436. [Link]

-

Spickett, C. M., & Pitt, A. R. (2007). Chlorinated lipids and fatty acids: An emerging role in pathology. Prostaglandins, Leukotrienes and Essential Fatty Acids, 77(5-6), 285-292. [Link]

-

Du, J., et al. (2017). Formation of chlorinated lipids post-chlorine gas exposure. American Journal of Physiology-Lung Cellular and Molecular Physiology, 313(4), L679-L687. [Link]

-

International Society for Orthomolecular Medicine. (n.d.). The Negative Health Effects of Chlorine. [Link]

-

IPEN. (2021). AQUATIC POLLUTANTS IN OCEANS AND FISHERIES. [Link]

-

National Academy of Sciences. (1971). Chlorinated hydrocarbons in the marine environment. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicity Of Residual Chlorine Compounds To Aquatic Organisms. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. liu.diva-portal.org [liu.diva-portal.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. isom.ca [isom.ca]

- 6. Bioaccumulation and Biomagnification: The Invisible Risk in Food Webs • Environmental Studies (EVS) Institute [evs.institute]

- 7. cimi.org [cimi.org]

- 8. Chlorinated fatty acids in freshwater fish and some biological effects of dichlorostearic acid | SLU publication database (SLUpub) [publications.slu.se]

- 9. Bioaccumulation & Biomagnification: When Bigger Isn’t Better. – Shark Research & Conservation Program (SRC) | University of Miami [sharkresearch.earth.miami.edu]

- 10. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. sfrbm.org [sfrbm.org]

Navigating Halogenated Lipids: A Comparative Analysis of α-Chloro and 7,8-Dichloro Fatty Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two distinct classes of halogenated lipids: alpha-chlorofatty acids (α-Cl-FAs) and 7,8-dichloro fatty acids. While both represent chlorinated derivatives of natural fatty acids, their unique halogenation patterns impart profoundly different physicochemical properties, biological activities, and synthetic challenges. This document is designed to equip researchers and drug development professionals with the foundational knowledge to understand, synthesize, and evaluate these molecules, highlighting both the established roles of α-Cl-FAs in pathophysiology and the unexplored potential of vicinal dichloro fatty acids.

Core Structural and Electronic Differences

The fundamental distinction between these two lipid classes lies in the precise location of the chlorine atom(s) on the acyl chain. This positional variance dictates their chemical reactivity, three-dimensional structure, and mode of interaction with biological macromolecules.

-

Alpha-Chlorofatty Acids (α-Cl-FAs): Characterized by a single chlorine atom on the α-carbon (C-2), immediately adjacent to the carboxylic acid headgroup. This substitution makes the α-proton acidic and the α-carbon an electrophilic center, susceptible to nucleophilic attack. A key endogenous example is 2-chlorohexadecanoic acid, which is derived from the myeloperoxidase-mediated chlorination of plasmalogens.[1][2]

-

7,8-Dichloro Fatty Acids: These compounds feature two chlorine atoms on adjacent (vicinal) carbons, specifically at the 7th and 8th positions. This structure typically arises from the chlorination of a corresponding unsaturated fatty acid. The presence of two electron-withdrawing groups in the middle of the acyl chain significantly alters the molecule's flexibility and lipophilicity compared to its parent fatty acid or its α-chloro counterpart.

Caption: Fundamental structural differences between α-Cl-FAs and 7,8-diCl-FAs.

Synthesis Strategies and Methodologies

The synthetic approaches to these two classes of compounds are markedly different, reflecting the chemical nature of the target C-Cl bonds.

Synthesis of α-Chlorofatty Acids

The synthesis of α-Cl-FAs typically involves the direct chlorination of a saturated fatty acid. A robust and scalable method utilizes trichloroisocyanuric acid (TCCA), a safe and effective "green" chlorinating agent, avoiding the use of gaseous chlorine.[3]

Experimental Protocol: Synthesis of 2-Chlorohexadecanoic Acid

-

Reagent Preparation: In a round-bottom flask, melt hexadecanoic (palmitic) acid (1 equiv.) at 70-80°C under solvent-free conditions.

-

Catalyst Addition: Add phosphorus trichloride (PCl₃, 0.1 equiv.) to the molten fatty acid. This in-situ generates the acyl chloride, which is more reactive.

-

Chlorination: Carefully add trichloroisocyanuric acid (TCCA, 1.4 equiv.) portion-wise to the reaction mixture. The reaction is exothermic. Maintain the temperature for 1-2 hours until analysis (e.g., by TLC or ¹H NMR) shows complete consumption of the starting material.

-

Workup: Cool the reaction mixture and hydrolyze the resulting α-chloro acyl chloride by stirring vigorously with water for 1 hour.

-

Purification: The crude α-chloro fatty acid can be purified by recrystallization from a suitable solvent like acetonitrile to yield the final product.[3]

Synthesis of 7,8-Dichloro Fatty Acids

The synthesis of a vicinal dichloro fatty acid requires an unsaturated precursor with a double bond at the target location (e.g., cis-octadec-7-enoic acid). The synthesis involves the direct electrophilic addition of chlorine across this double bond.

Experimental Protocol: Synthesis of 7,8-Dichlorooctadecanoic Acid

-

Precursor Dissolution: Dissolve the unsaturated fatty acid precursor (1 equiv.) in a non-polar, anhydrous solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Chlorination: Bubble chlorine gas (Cl₂) slowly through the solution at 0°C, or alternatively, add a solution of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) dropwise. Monitor the reaction progress carefully to avoid over-chlorination.

-

Quenching and Workup: Once the reaction is complete, purge the solution with nitrogen gas to remove excess chlorine. Wash the organic phase with a sodium thiosulfate solution to remove residual chlorine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product often contains a mixture of stereoisomers and requires purification by column chromatography.

Analytical Characterization and Distinction

Confirming the identity and purity of these halogenated lipids is critical. Mass spectrometry and NMR spectroscopy are primary techniques, each providing definitive distinguishing features.

| Analytical Technique | α-Chlorofatty Acid | 7,8-Dichloro Fatty Acid | Rationale |

| Gas/Liquid Chromatography-Mass Spectrometry (GC/MS, LC/MS) | Characteristic [M+2] isotope peak with ~33% the intensity of the molecular ion (M) peak. | Characteristic [M+2] and [M+4] isotope peaks with intensities of ~65% and ~10% relative to the M peak, respectively. | The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates these predictable patterns, allowing for unambiguous determination of the number of chlorine atoms.[4] |

| ¹H NMR Spectroscopy | A distinct downfield-shifted multiplet (typically a triplet or doublet of doublets) for the single proton on the α-carbon (C-2). | Two complex, overlapping multiplets in the mid-chain region corresponding to the protons on C-7 and C-8. | The electron-withdrawing chlorine atom deshields adjacent protons, causing their signals to appear at a higher chemical shift. |

| ¹³C NMR Spectroscopy | A single downfield-shifted carbon signal corresponding to the chlorinated α-carbon. | Two distinct downfield-shifted signals for the chlorinated C-7 and C-8 carbons. | The carbon atom directly bonded to chlorine experiences a significant downfield shift due to the electronegativity of the halogen. |

Biological Activities and Mechanistic Pathways

The biological roles of α-Cl-FAs are increasingly well-documented, whereas the activities of 7,8-diCl-FAs remain largely unexplored, representing a significant knowledge gap and an opportunity for future research.

Alpha-Chlorofatty Acids: Mediators of Inflammation and Apoptosis

α-Cl-FAs are not merely synthetic curiosities; they are generated in vivo during inflammation. The enzyme myeloperoxidase (MPO), released by neutrophils and monocytes, produces hypochlorous acid (HOCl), which attacks plasmalogens to form α-chlorofatty aldehydes. These are subsequently oxidized to stable α-Cl-FAs.[1][2][5]

-

Induction of Apoptosis: In activated monocytes and macrophages, accumulated α-Cl-FAs can trigger apoptosis. This process is mediated through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[5]

-

PPAR Signaling: α-Cl-FAs can serve as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α.[6] This interaction accelerates their own catabolism via ω-oxidation, suggesting a feedback mechanism to clear these pro-inflammatory lipids.[1][6]

Caption: Endogenous generation and biological effects of α-chlorofatty acids.

7,8-Dichloro Fatty Acids: An Uncharted Territory

Currently, there is a scarcity of published data on the specific biological activities of 7,8-dichloro fatty acids. However, based on their structure, we can hypothesize potential mechanisms of action that warrant investigation:

-

Membrane Perturbation: The introduction of two bulky, electronegative chlorine atoms into the acyl chain could significantly alter the physical properties of cell membranes if the fatty acid is incorporated into phospholipids. This could affect membrane fluidity, lipid raft formation, and the function of membrane-bound proteins.

-

Enzyme Inhibition/Modulation: The unique conformation of a 7,8-diCl-FA may allow it to fit into the active or allosteric sites of lipid-metabolizing enzymes (e.g., lipoxygenases, cyclooxygenases, or fatty acid amide hydrolase[7]), potentially leading to inhibition or altered activity.

Applications in Drug Development and Future Perspectives

-

α-Chlorofatty Acids: Given their role in inducing apoptosis in immune cells, derivatives of α-Cl-FAs could be explored as targeted anti-inflammatory agents or as leads for anti-cancer therapies. However, their endogenous production in inflammatory diseases like atherosclerosis also makes them important biomarkers of MPO activity and disease progression.[5][8]

-

7,8-Dichloro Fatty Acids: This class of molecules represents a blank slate for drug discovery. Their primary value may lie in their use as chemical probes to study lipid-protein interactions and membrane dynamics. Their synthesis and subsequent screening in various disease models (e.g., inflammation, metabolic disease, oncology) could uncover novel biological activities and lead to the development of first-in-class therapeutics.

References

- Title: Halogen selective detection techniques and their use in the determination of chlorinated f

-

Title: Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. Source: Journal of Lipid Research. [Link]

-

Title: Alpha-chlorofatty acid accumulates in activated monocytes and causes apoptosis through reactive oxygen species production and endoplasmic reticulum stress. Source: Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Title: Halogenated fatty acids. Source: TrAC Trends in Analytical Chemistry. [Link]

-

Title: ω-Oxidation of α-Chlorinated Fatty Acids. Source: Journal of Biological Chemistry. [Link]

- Title: Preparation method of alpha-chloro fatty acid.

-

Title: Chlorinated lipids and fatty acids: an emerging role in pathology. Source: Pharmacology & Therapeutics. [Link]

-

Title: Chlorinated Fatty Acids Are Biomarkers and Potential Mediators of Chlorine Gas Toxicity. Source: ResearchGate. [Link]

-

Title: Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent. Source: ACS Omega. [Link]

-

Title: Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. Source: MDPI. [Link]

Sources

- 1. ω-Oxidation of α-Chlorinated Fatty Acids: IDENTIFICATION OF α-CHLORINATED DICARBOXYLIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorinated lipids and fatty acids: an emerging role in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 5. Alpha-chlorofatty acid accumulates in activated monocytes and causes apoptosis through reactive oxygen species production and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Metabolic Pathway & Bio-Disposition of Chlorinated Palmitic Acid Derivatives

Technical Guide for Drug Discovery & Toxicology

Executive Summary

Chlorinated palmitic acid derivatives, specifically 2-chlorohexadecanoic acid (2-Cl-HA) , represent a unique class of "metabolic disruptors." Unlike native palmitic acid, which serves as a primary fuel source via

Part 1: The Biochemical Fate of 2-Cl-HA

Uptake and Activation

Like native fatty acids, 2-Cl-HA enters the cell via fatty acid transport proteins (FATP/CD36) and is rapidly activated to its acyl-CoA thioester form by Acyl-CoA Synthetase (ACS) .

-

Mechanism: The chlorine at C2 does not significantly inhibit the initial thioesterification. The resulting 2-chlorohexadecanoyl-CoA accumulates in the cytosolic pool, competing with palmitoyl-CoA for downstream enzymes.

The Beta-Oxidation Blockade (Mitochondrial Stalling)

The defining characteristic of 2-Cl-HA metabolism is its inability to undergo efficient mitochondrial

-

The Steric Clash: In the standard

-oxidation spiral, Acyl-CoA Dehydrogenase introduces a trans-double bond between C2 ( -

Consequence: This creates a "metabolic jam." The 2-Cl-HA-CoA cannot be processed into Acetyl-CoA. This accumulation forces the cell to shunt the lipid into alternative pathways.

The Omega-Oxidation Rescue (Microsomal Clearance)

To mitigate the accumulation of this non-metabolizable lipid, the hepatocyte activates the microsomal cytochrome P450 system, specifically the CYP4A family.

-

Step 1 (

-Hydroxylation): CYP4A hydroxylates the terminal carbon (C16), furthest from the chlorine blockade. -

Step 2 (Oxidation): The alcohol is oxidized to a carboxylic acid, forming a dicarboxylic acid (e.g., 2-chlorohexadecanedioic acid).

-

Step 3 (Retrograde

-Oxidation): This dicarboxylic acid can now enter peroxisomes or mitochondria and undergo

The Lipid Sink (Pathological Incorporation)

Because

-

Phospholipids: 2-Cl-HA is incorporated into the sn-2 position of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).

-

Membrane Perturbation: The chlorine atom disrupts the tight packing of the lipid bilayer, altering membrane fluidity and permeability. This is a key driver of Endoplasmic Reticulum (ER) Stress .

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the divergence between the blocked mitochondrial pathway and the compensatory microsomal rescue pathway.

Caption: Figure 1. The metabolic bifurcation of 2-Cl-HA.[1] Note the mitochondrial blockade necessitating microsomal

Part 3: Toxicity Mechanisms & Drug Implications

Mechanism of Action[2]

-

NETosis Induction: 2-Cl-HA acts as a lipid mediator that triggers neutrophils to eject their DNA, forming Neutrophil Extracellular Traps (NETs).[2] This is a pro-thrombotic event.

-

Endothelial Activation: The lipid induces the mobilization of Weibel-Palade bodies, releasing von Willebrand Factor (vWF) and P-selectin, promoting inflammation and clotting.

-

Mitochondrial Dysfunction: While it cannot be oxidized, 2-Cl-HA accumulation uncouples oxidative phosphorylation, leading to a loss of mitochondrial membrane potential (

) and ROS generation.

Comparison of Metabolic Flux

| Feature | Native Palmitic Acid | 2-Chloropalmitic Acid (2-Cl-HA) |

| Primary Fate | Mitochondrial | Microsomal |

| Rate Limiting Step | CPT-1 Transport | CYP4A Hydroxylation |

| Membrane Retention | Transient (Turnover high) | High (Accumulates in sn-2 position) |

| Toxicity | Lipotoxic only at high molar excess | Cytotoxic at |

| Biomarker | Non-specific | 2-Chloroadipic acid (Urine) |

Part 4: Analytical Protocol (LC-MS/MS)

To study these pathways, precise quantification is required. The following protocol utilizes Negative Ion Electrospray Ionization (ESI-).

Sample Extraction (Modified Bligh-Dyer)

-

Principle: Acidification is crucial to protonate the fatty acid for extraction into the organic phase.

-

Step 1: Homogenize tissue/cells in PBS.

-

Step 2: Add Internal Standard (2-Cl-[d4]-HA ).[3]

-

Step 3: Add Methanol/Chloroform (2:1 v/v).[4]

-

Step 4: Add Acetic Acid or Formic Acid (to pH < 4).

-

Step 5: Phase separate; collect lower organic layer, dry under

.

LC-MS/MS Parameters

-

Mobile Phase:

-

Ionization: ESI Negative Mode.

-

Transitions (SRM):

Caption: Figure 2.[2][7] Optimized lipidomics workflow for the quantification of chlorinated fatty acids.

References

-

Palladino, E. N., et al. (2018). "2-Chlorofatty acids: Lipid mediators of neutrophil extracellular trap formation."[2] Journal of Lipid Research.[2] Available at: [Link]

-

Brahmbh

-Oxidation of -

Wang, W. Y., et al. (2014). "

-Chlorofatty acid accumulates in activated monocytes and causes apoptosis through reactive oxygen species production and endoplasmic reticulum stress."[2] Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link] -

Messner, M. C., et al. (2008). "2-Chlorohexadecanal and 2-chlorohexadecanoic acid induce COX-2 expression in human coronary artery endothelial cells." Lipids.[2][4][8][9] Available at: [Link]

-

Ford, D. A. (2010). "Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia." Free Radical Biology and Medicine. Available at: [Link]

Sources

- 1. ω-Oxidation of α-Chlorinated Fatty Acids: IDENTIFICATION OF α-CHLORINATED DICARBOXYLIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. sfrbm.org [sfrbm.org]

- 6. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Beta-oxidation Pathway of Fatty Acids and Dopamine- Beta-hydroxylase by Phenyl Derivatives of Short- Chain Fatty Acids from Gastrointestinal Clostridia Bacteria is a (the) Major Cause of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Incorporation of [1-14C[palmitic acid into neutral lipids and phospholipids of rat cerebral cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7,8-Dichlorohexadecanoic Acid (PubChem CID: 14550262): Properties, Potential Synthesis, and Research Perspectives

Executive Summary: This document provides a comprehensive technical overview of 7,8-dichlorohexadecanoic acid, a chlorinated long-chain fatty acid. Currently, information on this compound is primarily limited to computationally derived data, with a notable absence of experimental validation in the public domain. This guide synthesizes the available chemical identity and predicted physicochemical properties from authoritative databases. Furthermore, it proposes a logical, field-proven methodology for its chemical synthesis and subsequent characterization. By contextualizing its potential biological and toxicological profile against related fatty acids and organochlorine compounds, this whitepaper aims to equip researchers, chemists, and drug development professionals with a foundational understanding and a strategic framework for future investigation into this sparsely studied molecule.

Introduction and Current State of Knowledge

7,8-dichlorohexadecanoic acid is a synthetic derivative of hexadecanoic acid (palmitic acid), distinguished by the presence of two chlorine atoms at the 7th and 8th positions of its acyl chain. As a member of the long-chain fatty acid class, its structure suggests a high degree of lipophilicity. The PubChem database assigns it the unique chemical identifier (CID) 14550262.

A thorough review of scientific literature and chemical databases reveals a significant knowledge gap. There is currently no published experimental data concerning its synthesis, biological activity, or toxicological profile. All available physicochemical properties are the result of computational modeling.[1] This guide, therefore, serves a dual purpose: to consolidate the existing computed data and to provide an expert-driven, hypothetical framework for its practical synthesis, characterization, and initial biological evaluation.

Chemical Identity and Molecular Structure

The unique identity of a chemical compound is established by a combination of nomenclature and structural descriptors. These identifiers are crucial for unambiguous database searching and regulatory compliance.

Table 1: Chemical Identifiers for 7,8-Dichlorohexadecanoic Acid

| Identifier Type | Value | Source |

| PubChem CID | 14550262 | PubChem |

| IUPAC Name | 7,8-dichlorohexadecanoic acid | PubChem |

| Molecular Formula | C₁₆H₃₀Cl₂O₂ | PubChem |

| CAS Number | 129244-82-2 | PubChem |

| Canonical SMILES | CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl | PubChem |

| InChI Key | IWIVTQOROAIDTG-UHFFFAOYSA-N | PubChem |

| ChEBI ID | CHEBI:187821 | PubChem |

Molecular Structure Visualization

The arrangement of atoms and bonds dictates the molecule's chemical behavior and potential biological interactions. The following diagram illustrates the two-dimensional structure of 7,8-dichlorohexadecanoic acid.

Caption: 2D structure of 7,8-dichlorohexadecanoic acid.

Physicochemical Properties (Computed)

The physicochemical properties of a molecule are paramount for predicting its behavior in both chemical and biological systems, guiding formulation development, and assessing potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The data presented here are computationally predicted and await experimental verification.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Implication |

| Molecular Weight | 325.3 g/mol | Influences diffusion rates and membrane transport. |

| XLogP3 | 6.6 | Indicates very high lipophilicity and poor aqueous solubility. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxyl group. |

| Rotatable Bond Count | 14 | High conformational flexibility. |

| Topological Polar Surface Area | 37.3 Ų | Relatively small polar surface, consistent with high lipophilicity. |

| Monoisotopic Mass | 324.1622856 Da | Exact mass for high-resolution mass spectrometry. |

The high XLogP3 value is the most telling predictor, suggesting that this compound will partition into lipid environments, such as cell membranes, and will be practically insoluble in water. This has significant implications for designing biological assays and potential drug delivery systems.

Proposed Synthesis and Characterization Workflow

While no published synthesis for 7,8-dichlorohexadecanoic acid exists, a robust and logical synthetic route can be proposed based on fundamental principles of organic chemistry. The most direct approach involves the chlorination of a C16 fatty acid containing a double bond at the C7-C8 position.

Conceptual Synthesis Pathway

The proposed synthesis involves the direct chlorination of the alkene moiety of petroselinic acid (cis-6-octadecenoic acid's C16 analogue) or a similar precursor.

Sources

Methodological & Application

High-Sensitivity Extraction and Analysis of Chlorinated Fatty Acids from Biological Tissues

Application Note & Protocol Guide

Abstract

Chlorinated fatty acids (CFAs), specifically 2-chloro-fatty acids (2-ClFA), are specific biomarkers of myeloperoxidase (MPO)-driven inflammation.[1] Unlike oxidative stress markers, which can arise from multiple pathways, 2-ClFAs are generated uniquely when MPO-derived hypochlorous acid (HOCl) attacks the vinyl ether bond of plasmalogens. This guide details a rigorous workflow for the extraction, enrichment, and quantification of these trace lipids from complex biological matrices (heart, liver, plasma). It emphasizes the use of Pentafluorobenzyl bromide (PFBBr) derivatization coupled with Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) as the gold standard for sensitivity.

Scientific Background & Mechanism

The MPO-Plasmalogen Axis

The formation of 2-ClFAs is not a random radical event but a specific electrophilic attack. MPO releases HOCl, which targets the

Key Analytical Challenge: 2-ClFAs exist in two pools:

-

Free 2-ClFA: Low abundance, biologically active.

-

Esterified 2-ClFA: Incorporated into glycerolipids; requires hydrolysis for total quantitation.

Pathway Visualization

Figure 1: The mechanistic pathway of MPO-derived chlorinated lipid formation.

Pre-Analytical Considerations

-

Internal Standards (Critical): You must use isotopically labeled standards to account for extraction efficiency and ionization suppression.

-

Primary Standard: 2-Chloro-[d4]-hexadecanoic acid (2-Cl-[d4]PA).

-

Source: Synthesis required or specialized lipidomic vendors (e.g., Cayman Chemical, Avanti).

-

-

Plasticware Ban: Chloroform and heptane leach phthalates from plastics, which interfere with MS analysis. Use only glass tubes (borosilicate) with Teflon-lined caps.

-

Tissue Handling: Flash-freeze tissues in liquid nitrogen immediately upon harvest. MPO activity can continue ex vivo if not quenched.

Protocol A: Lipid Extraction

Two methods are presented.[4][5][6][7][8][9] Use Method 1 for total lipid profiling. Use Method 2 specifically for isolating free fatty acids (cleaner background).

Method 1: Modified Bligh-Dyer (Total Lipids)

Best for: Heart, Liver, Cell Pellets

-

Homogenization:

-

Transfer 50 mg frozen tissue to a glass dounce homogenizer.

-

Add 1.0 mL HPLC-grade water .

-

Add 10 ng Internal Standard (2-Cl-[d4]PA) dissolved in methanol.

-

Homogenize on ice.

-

-

Phase Creation:

-

Transfer homogenate to a glass centrifuge tube.

-

Add 3.75 mL Chloroform:Methanol (1:2 v/v) .

-

Vortex vigorously for 2 minutes.

-

Add 1.25 mL Chloroform (Vortex 30s).

-

Add 1.25 mL Water (Vortex 30s).

-

-

Separation:

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collection: Recover the lower organic phase (chloroform layer) using a glass Pasteur pipette. Avoid the protein interface.

-

-

Drying:

-

Evaporate solvent under a gentle stream of Nitrogen (N2) at 30°C.

-

Method 2: Modified Dole Extraction (Free Fatty Acids)

Best for: Plasma, Serum

-

Mixture:

-

Separation:

-

Collection:

-

Recover the upper phase (Heptane).[8]

-

Note: The acid in the Dole reagent ensures fatty acids are protonated (uncharged) and partition into the heptane.

-

Protocol B: Derivatization (GC-MS Focus)

GC-MS is superior to LC-MS for CFAs due to the unique fragmentation of PFB esters.

Reagents:

-

PFBBr: 2,3,4,5,6-Pentafluorobenzyl bromide (Strong lachrymator! Work in fume hood).

-

DIPEA: N,N-Diisopropylethylamine (Catalyst).

Steps:

-

Resuspend dried lipid extract in 50 µL anhydrous acetonitrile .

-

Add 10 µL DIPEA .

-

Add 10 µL PFBBr (10% solution in acetonitrile).

-

Incubation: Cap tightly and heat at 60°C for 30 minutes .

-

Dry Down: Evaporate to dryness under N2.

-

Reconstitution: Dissolve in 50 µL Isooctane for GC injection.

Analytical Parameters

Workflow Diagram

Figure 2: Step-by-step extraction and derivatization workflow.

GC-NICI-MS Settings

Negative Ion Chemical Ionization (NICI) is used because the PFB moiety captures thermal electrons efficiently, dissociating to leave the stable carboxylate anion

| Parameter | Setting | Rationale |

| Column | DB-5MS or equivalent (30m x 0.25mm x 0.25µm) | Non-polar phase separates fatty acids by chain length. |

| Carrier Gas | Helium (1.0 mL/min) | Standard carrier. |

| Reagent Gas | Methane or Ammonia | Required for Chemical Ionization. |

| Source Temp | 150°C - 200°C | Lower temp favors NICI stability. |

| Injection | 1 µL Splitless | Maximizes sensitivity for trace analytes. |

| Monitoring | SIM (Selected Ion Monitoring) | See Table below. |

Target Ions (SIM Table)

| Analyte | Parent Ion (m/z) | Description |

| 2-Cl-Hexadecanoic Acid | 289 / 291 | [M-PFB]- (35Cl and 37Cl isotopes) |

| 2-Cl-[d4]-Hexadecanoic Acid | 293 / 295 | Internal Standard |

| 2-Cl-Octadecanoic Acid | 317 / 319 | C18 analog |

Data Validation Rule: The ratio of the 35Cl peak (e.g., m/z 289) to the 37Cl peak (e.g., m/z 291) must be approximately 3:1 . Deviations indicate interference.

Troubleshooting & Optimization

-

Low Recovery:

-

Cause: Incomplete phase separation or plastic absorption.

-

Fix: Increase vortex time; ensure all glassware is silanized; re-extract the aqueous phase.

-

-

Peak Tailing:

-

Cause: Incomplete derivatization or column overload.

-

Fix: Ensure PFBBr is fresh (moisture sensitive); dilute sample if signal saturates.

-

-

Ghost Peaks:

-

Cause: PFBBr excess.

-

Fix: Ensure the drying step (post-derivatization) is thorough to remove unreacted PFBBr, or use an SPE cleanup (silica) if background is high.

-

References

-

Ford, D. A. (2010).[6] Chlorinated lipid species in activated human neutrophils: lipid metabolites of 2-chlorohexadecanal. Journal of Lipid Research. Link

-

Wacker, B. K., et al. (2012).[6] Strategies for the analysis of chlorinated lipids in biological systems. Free Radical Biology and Medicine. Link

-

Albert, C. J., et al. (2008).[6] Neutrophil-derived oxidants: production of chlorinated fatty acids. Methods in Enzymology. Link

-

Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry. Link

Sources

- 1. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil Myeloperoxidase Derived Chlorolipid Production During Bacteria Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neutrophil Myeloperoxidase Derived Chlorolipid Production During Bacteria Exposure [frontiersin.org]

- 4. mmpc.org [mmpc.org]

- 5. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 6. sfrbm.org [sfrbm.org]

- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

Application Note: Transesterification Protocols for 7,8-Dichlorohexadecanoic Acid Methyl Ester

Executive Summary & Chemical Rationale

The Challenge: Vicinal Dichloride Instability

The analysis of 7,8-dichlorohexadecanoic acid (and its isomers) presents a unique chemical challenge compared to standard fatty acid profiling. This molecule contains a vicinal dichloride moiety (chlorine atoms on adjacent carbons C7 and C8).

Standard transesterification methods used for biodiesel or food analysis often employ strong bases (e.g., Sodium Methoxide, Potassium Hydroxide) and high heat. Under these conditions, vicinal dichlorides undergo E2 elimination (dehydrochlorination) , stripping HCl from the molecule to form vinylic chlorides or alkynes. This destroys the analyte, leading to false negatives in GC-MS analysis.

The Solution: Acid-Catalyzed or Neutral Mechanisms

To preserve the C-Cl bonds, the derivatization must occur under acidic or neutral conditions. This guide details two validated protocols:

-

Acid-Catalyzed Transesterification (BF₃-Methanol): The robust method for converting triglycerides (TGs) and phospholipids directly to methyl esters (FAMEs).

-

TMS-Diazomethane Methylation: The "Gold Standard" mild method for free fatty acids (FFAs), avoiding heat entirely.

Chemical Mechanism & Stability Analysis

The following diagram illustrates the critical divergence between successful derivatization and analyte destruction.

Figure 1: Reaction pathways showing the preservation of the dichloro-motif via acid catalysis versus destruction via base catalysis.

Protocol A: Acid-Catalyzed Transesterification (Recommended)

Application: Direct conversion of complex lipids (TGs, PLs) to FAMEs. Mechanism: Acid-catalyzed nucleophilic acyl substitution. Critical Control: Temperature must not exceed 60°C to prevent thermal degradation of the chlorinated chain.

Reagents & Equipment[1][2][3][4]

-

Reagent: 14% Boron Trifluoride (BF₃) in Methanol (freshly opened).

-

Solvent: Hexane (HPLC Grade).

-

Internal Standard: Methyl heptadecanoate (C17:0) or deuterated palmitic acid (d31-16:0).

-

Apparatus: Screw-cap glass culture tubes with Teflon-lined caps (essential to prevent BF₃ leaching).

-

Heating Block: Set to 50°C ± 2°C.

Step-by-Step Methodology

-

Sample Preparation:

-

Evaporate the lipid extract (from Folch or Bligh-Dyer extraction) to dryness under a gentle stream of nitrogen.

-

Note: Ensure no residual water is present; water quenches the acid catalyst.

-

-

Solubilization:

-

Add 0.5 mL Hexane to the dried residue. Vortex for 30 seconds to dissolve neutral lipids.

-

-

Derivatization:

-

Add 1.0 mL of 14% BF₃-Methanol .

-

Flush the headspace with nitrogen and tightly cap the tube.

-

Incubate at 50°C for 45 minutes .

-

Caution: Do not exceed 60°C. Higher temperatures increase the rate of artifact formation.

-

-

Quenching & Extraction:

-

Cool to room temperature (RT).

-

Add 1.0 mL of saturated NaCl solution (stops the reaction and increases ionic strength).

-

Add 1.0 mL of Hexane (extraction solvent).

-

Vortex vigorously for 1 minute. Centrifuge at 2000 x g for 3 minutes to separate phases.

-

-

Recovery:

-

Transfer the upper hexane layer (containing FAMEs) to a clean GC vial.

-

Optional: Dry over anhydrous Na₂SO₄ if moisture is visible.

-

Protocol B: TMS-Diazomethane Methylation (Mildest)

Application: Derivatization of Free Fatty Acids (FFAs) . If starting with TGs, a mild acid hydrolysis step is required first. Mechanism: Methylation of carboxylic acid via proton transfer. Safety Note: Safer than traditional Diazomethane, but still requires a fume hood.

Reagents

-

Reagent: (Trimethylsilyl)diazomethane (2.0 M in hexanes).

-

Solvent: Methanol/Toluene (1:2 v/v).

-

Quench: Acetic Acid (dilute).

Step-by-Step Methodology

-

Dissolution:

-

Dissolve the free fatty acid sample in 0.5 mL Methanol/Toluene (1:2) . Methanol is required to catalyze the TMS-diazomethane reaction.

-

-

Reaction:

-

Add TMS-Diazomethane solution dropwise at Room Temperature until a persistent yellow color remains (indicating excess reagent).

-

Vortex gently and let stand at RT for 15 minutes .

-

-

Quenching:

-

Add Acetic Acid dropwise until the solution becomes colorless (neutralizes excess diazomethane).

-

-

Workup:

-

Evaporate solvents under nitrogen. Reconstitute in Hexane for GC-MS.

-

Analytical Validation (GC-MS)

To confirm the identity of 7,8-dichlorohexadecanoic acid methyl ester and validate the preservation of the chlorine atoms, specific mass spectral features must be monitored.

Mass Spectral Features (EI Source, 70eV)

| Feature | m/z Characteristics | Interpretation |

| Molecular Ion (M+) | Weak or Absent | Typical for aliphatic FAMEs. |

| Isotope Cluster | M, M+2, M+4 | Distinctive 9:6:1 ratio indicates two Chlorine atoms ( |

| Alpha-Cleavage | Varies by isomer | Fragmentation adjacent to the C-Cl bond. |

| McLafferty | m/z 74 | Characteristic base peak for methyl esters. |

| Loss of HCl | [M - 36] and [M - 36 - 36] | Sequential loss of HCl indicates chlorination; excessive abundance suggests thermal degradation in the injector. |

Quality Control Criteria

-

Injector Temp: Set to 230°C or lower . High injector temps (>250°C) can cause on-column degradation of the dichloro-FAME.

-

Column: Non-polar (e.g., DB-5ms) or mid-polar (DB-1701).

-

Acceptance: The peak area ratio of the target FAME to the internal standard must be reproducible (RSD < 5%).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Water in sample | Ensure strict drying of lipid extract before adding BF₃. |

| Extra Peaks (Alkynes) | Base contamination or Overheating | Ensure glassware is acid-washed; Reduce reaction temp to 45°C. |

| Injector Degradation | Liner activity | Use deactivated glass wool liners; lower injector temp. |

Workflow Visualization

Figure 2: Decision matrix for selecting the appropriate derivatization protocol based on lipid class.

References

-

Åkesson-Nilsson, G. (2004). Isolation and characterization of chlorinated fatty acids in biological samples. Stockholm University. Link

- Core grounding for the instability of chlorinated lipids in base and preference for acid c

-

Zhuang, W. et al. (2004).[1] Identification of chlorinated fatty acids in fish by gas chromatography/mass spectrometry with negative ion chemical ionization of pentafluorobenzyl esters. Journal of Mass Spectrometry. Link

- Establishes the analytical standards for detecting dichloro-f

-

Christie, W.W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The Oily Press. Link

- Authoritative source on general transesterific

- Spickett, C.M. (2007). Chlorinated Lipids and Fatty Acids: Lipomics of Halogenated Lipids. In Free Radicals in Biology and Medicine.

Sources

Synthesis of 7,8-dichlorohexadecanoic Acid from 7-Hexadecenoic Acid: A Detailed Protocol and Mechanistic Overview

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 7,8-dichlorohexadecanoic acid, a saturated fatty acid containing vicinal chlorine atoms. The protocol details the electrophilic addition of chlorine across the double bond of cis-7-hexadecenoic acid. This document offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, purification strategies, and analytical methods for product validation. Furthermore, it emphasizes critical safety protocols for handling the reagents involved. This guide is intended for researchers in organic chemistry, lipidomics, and drug development requiring a reliable method for the preparation of chlorinated fatty acids.

Introduction and Rationale

Chlorinated fatty acids are a class of lipids that have garnered interest due to their presence in biological systems and their potential as chemical probes or precursors for pharmacologically active molecules. The introduction of chlorine atoms into a fatty acid backbone significantly alters its physicochemical properties, including lipophilicity, metabolic stability, and conformational structure. 7,8-dichlorohexadecanoic acid is a specific example where the chlorination occurs at the site of natural unsaturation in 7-hexadecenoic acid (a C16:1 fatty acid).[1][2]

The synthesis described herein follows the well-established principle of electrophilic halogenation of an alkene. This reaction is a cornerstone of organic synthesis, valued for its reliability and stereospecificity. Understanding and controlling this transformation is crucial for producing the target molecule with high purity and yield.

Reaction Principle and Mechanism

The conversion of 7-hexadecenoic acid to 7,8-dichlorohexadecanoic acid is achieved through the electrophilic addition of molecular chlorine (Cl₂) across the C7-C8 double bond. The reaction proceeds via a stereospecific anti-addition mechanism, which is critical for determining the final stereochemistry of the product.

Mechanism: The reaction is initiated when the electron-rich π-bond of the alkene attacks a chlorine molecule, which becomes polarized upon approach.[3][4] This leads to the formation of a bridged, three-membered chloronium ion intermediate and a chloride ion (Cl⁻).[5][6] This bridged intermediate is key, as it prevents carbocation rearrangements and dictates the stereochemical outcome.[5] In the second step, the chloride ion acts as a nucleophile and attacks one of the carbons of the chloronium ion from the face opposite to the bridge (backside attack), akin to an Sₙ2 reaction.[4][6] This ring-opening step results in the formation of the vicinal dichloride with the two chlorine atoms in an anti configuration relative to each other.

Caption: Reaction mechanism for the dichlorination of an alkene.

Experimental Protocol

This protocol is designed for the synthesis of 7,8-dichlorohexadecanoic acid on a laboratory scale. All operations involving chlorine gas and chlorinated solvents must be performed in a certified chemical fume hood.

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 7-Hexadecenoic acid | ≥98% | e.g., Cayman Chemical | Starting material[1] |

| Dichloromethane (CH₂) | Anhydrous, ACS Grade | Standard Supplier | Reaction Solvent |

| Chlorine (Cl₂) gas | ≥99.5% | Compressed Gas Supplier | Chlorinating Agent |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For aqueous wash |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, ACS Grade | Standard Supplier | For drying |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography |

| Hexane | HPLC Grade | Standard Supplier | Eluent for chromatography |

| Ethyl Acetate | HPLC Grade | Standard Supplier | Eluent for chromatography |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Gas dispersion tube (fritted)

-

Dropping funnel

-

Condenser with a drying tube (filled with CaCl₂)

-

Low-temperature bath (ice-water or dry ice/acetone)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to a chlorine gas cylinder, and a condenser topped with a drying tube, add 7-hexadecenoic acid (e.g., 2.54 g, 10 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane to the flask. Stir the mixture until the fatty acid is completely dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. It is crucial to run the reaction at a low temperature to control the reactivity of chlorine and minimize side reactions.

-

Chlorination: Slowly bubble chlorine (Cl₂) gas through the solution via the gas dispersion tube. The reaction is exothermic; maintain the temperature at 0-5 °C. The yellowish-green color of chlorine should dissipate as it reacts. Continue the addition until a faint, persistent yellow-green color remains, indicating a slight excess of chlorine. The reaction should be performed under subdued light to avoid radical pathways.[5]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 80:20 v/v) mobile phase. The starting material (alkene) should have a higher Rf value than the more polar dichlorinated product. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, stop the flow of chlorine gas and purge the solution with a gentle stream of nitrogen gas for 15-20 minutes to remove any excess dissolved chlorine.

-

Aqueous Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any HCl formed) and then with 100 mL of deionized water.

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a viscous oil or waxy solid.

Purification Protocol

Purification is essential to remove unreacted starting material and any potential byproducts. Flash column chromatography is a highly effective method.

-

Column Preparation: Prepare a silica gel slurry in hexane and pack a glass column.

-